The synthesis of 3-(4-chlorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step reactions starting from readily available precursors. A common approach includes:
The molecular structure of 3-(4-chlorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine can be described by its molecular formula and a molecular weight of approximately 377.9 g/mol.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 377.9 g/mol |
InChI Key | KBIBHIJJAFFOIL-UHFFFAOYSA-N |
SMILES | CCC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)Cl)C)NCC4=CC=CC=N4 |
The chemical reactivity of 3-(4-chlorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine allows for various transformations:
The mechanism of action for compounds like 3-(4-chlorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine primarily involves:
The compound's melting point and spectral data (such as infrared and nuclear magnetic resonance spectra) are essential for confirming its identity and purity during synthesis.
The applications of 3-(4-chlorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine are primarily in scientific research:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: